molecular formula C13H19N3O B1405927 5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide CAS No. 1539162-84-9

5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B1405927
CAS No.: 1539162-84-9
M. Wt: 233.31 g/mol
InChI Key: UXEUDVBCHNBUAD-UHFFFAOYSA-N
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Description

5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide (CAS: 1539162-84-9) is a dihydroindole (indoline) derivative characterized by a carboxamide group at the 1-position, an amino substituent at the 5-position, and N,N-diethyl substitution on the carboxamide nitrogen. Its molecular formula is C₁₃H₁₉N₃O, with a molecular weight of 233.32 g/mol . Indoline derivatives are recognized for their presence in bioactive molecules, often serving as scaffolds for drug discovery due to their structural versatility and ability to interact with biological targets .

Properties

IUPAC Name

5-amino-N,N-diethyl-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-3-15(4-2)13(17)16-8-7-10-9-11(14)5-6-12(10)16/h5-6,9H,3-4,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEUDVBCHNBUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide typically involves the reaction of indole derivatives with appropriate amines under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

This section evaluates the target compound against structurally related indoline and indole carboxamides, focusing on molecular features, physicochemical properties, and inferred biological implications.

Structural and Physicochemical Properties

Key analogs and their properties are summarized in Table 1.

Table 1. Comparison of Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Properties
5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide (Target) 1539162-84-9 C₁₃H₁₉N₃O 233.32 N,N-diethyl (1), 5-amino (5) Higher lipophilicity (estimated)
5-Amino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide 62368-26-7 C₁₀H₁₃N₃O 191.23 N-methyl (1), 5-amino (5) XlogP: 1.5; moderate solubility
5-Amino-2,3-dihydro-1H-indole-1-carboxamide (Base compound) 1019534-31-6 C₉H₁₁N₃O 189.21 Unsubstituted carboxamide (1), 5-amino (5) Lower molecular weight; potential for hydrogen bonding
5-Chloro-N-propyl-2,3-dihydro-1H-indole-1-carboxamide 62368-15-4 C₁₂H₁₅ClN₂O 238.72 N-propyl (1), 5-chloro (5) Increased halogen-induced polarity
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide - C₂₂H₁₆FN₂O₂ 359.12 Indole-2-carboxamide, 5-fluoro (5) Higher rigidity due to aromatic benzoyl group
Key Observations:
  • Amino vs. Halogen Substituents: The 5-amino group in the target may facilitate hydrogen bonding, contrasting with the 5-chloro analog’s electron-withdrawing effects .
  • Core Structure : Indoline (dihydroindole) derivatives like the target compound exhibit partial saturation, reducing aromaticity compared to indole-2-carboxamides (e.g., ), which may influence binding to planar biological targets .
Inferred Bioactivity:
  • While direct biological data for the target compound are unavailable, structurally related carboxamides exhibit antifungal () and enzyme inhibitory () activities. The 5-amino group may participate in redox interactions (e.g., ROS modulation), as seen in imidazole derivatives .
  • The N,N-diethyl substitution could prolong metabolic stability compared to smaller alkyl groups, a hypothesis supported by pharmacokinetic trends in carboxamide drugs .

Biological Activity

5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide is a synthetic compound belonging to the indole family, which is renowned for its diverse biological activities. This compound is being researched for its potential applications in medicinal chemistry, particularly due to its antiviral, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3OC_{13}H_{19}N_{3}O, and it features an indole ring structure that allows for various chemical interactions. The presence of the diethylamino group enhances its solubility and bioavailability, making it a valuable candidate for further research.

PropertyValue
IUPAC Name5-amino-N,N-diethyl-2,3-dihydroindole-1-carboxamide
CAS Number1539162-84-9
Molecular FormulaC13H19N3O
Mechanism of ActionInteraction with receptors and enzymes

Antiviral Properties

Research has indicated that this compound exhibits significant antiviral activity. In studies assessing its efficacy against various viruses, it was noted that the compound can inhibit viral replication. The mechanism involves binding to specific viral receptors, thus blocking entry into host cells.

Anticancer Activity

The compound has also shown promise in anticancer research. In a study examining the antiproliferative effects against human cancer cell lines (including pancreatic, breast, colon, and lung cancer), this compound demonstrated effective inhibition of cell growth. The median inhibitory concentration (IC50) values were significantly lower than those of standard chemotherapeutic agents.

Table: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
Panc-112.5
MCF-715.0
HT-2910.0
A54914.0

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, this compound has been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Viral Receptors : Inhibits viral entry by blocking receptor sites.
  • Kinase Inhibition : Exhibits multi-targeted kinase inhibitory effects, affecting pathways involved in cell proliferation and survival.
  • Cytokine Modulation : Reduces levels of pro-inflammatory cytokines.

Case Study 1: Antiviral Activity Against SARS-CoV-2

In a recent study focusing on compounds with potential antiviral activity against SARS-CoV-2, derivatives similar to this compound were tested for their ability to inhibit viral entry into cells. The results indicated that certain modifications to the indole structure could enhance activity while maintaining low cytotoxicity levels .

Case Study 2: Anticancer Efficacy in Preclinical Models

Another study evaluated the anticancer efficacy of this compound in preclinical models using human cancer cell lines. The findings highlighted a dose-dependent response where increased concentrations led to higher rates of apoptosis in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide
Reactant of Route 2
5-Amino-N,N-diethyl-2,3-dihydro-1H-indole-1-carboxamide

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